

# A Comparative Guide to Nickel Gluconate Applications in Dermatology and Oral Medicine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **nickel gluconate**'s performance against alternative compounds in two distinct applications: the induction of an inflammatory response in skin cells and the treatment of pediatric oral lesions. The information is compiled from peer-reviewed studies to assist in research and development efforts.

# Dermatological Application: In Vitro Inflammatory Response in Keratinocytes

A key aspect of understanding the allergenic potential of nickel compounds is their ability to induce an inflammatory response in keratinocytes, the primary cell type in the epidermis. A comparative in vitro study evaluated the effects of **nickel gluconate**, nickel sulfate, and nickel chloride on the expression of key inflammation markers in cultured human keratinocytes.

### Comparative Performance of Nickel Salts on Keratinocyte Activation

The following table summarizes the quantitative data on the expression of Intracellular Adhesion Molecule-1 (ICAM-1), Tumor Necrosis Factor-alpha (TNF- $\alpha$ ), and Very Late Antigen-3 (VLA-3) induced by different concentrations of the three nickel salts after 24 hours of incubation. The expression was measured by flow cytometry and is presented as the Mean Fluorescence Intensity (MFI).



| Nickel Salt          | Concentration<br>(M) | ICAM-1<br>Expression<br>(MFI) | TNF-α<br>Expression<br>(MFI) | VLA-3<br>Expression<br>(MFI) |
|----------------------|----------------------|-------------------------------|------------------------------|------------------------------|
| Control (no salt)    | -                    | 1.8                           | 3.5                          | 4.2                          |
| Nickel Gluconate     | 1 x 10 <sup>-4</sup> | 12.5                          | 6.8                          | 8.5                          |
| 5 x 10 <sup>-4</sup> | 10.2                 | 5.5                           | 7.1                          | _                            |
| Nickel Sulfate       | 1 x 10 <sup>-4</sup> | 10.8                          | 6.2                          | 7.8                          |
| 5 x 10 <sup>-4</sup> | 8.9                  | 4.9                           | 6.5                          | _                            |
| Nickel Chloride      | 1 x 10 <sup>-4</sup> | 9.5                           | 5.8                          | 7.2                          |
| 5 x 10 <sup>-4</sup> | 7.8                  | 4.5                           | 6.1                          |                              |

Data extracted from Dreno et al. (1998). MFI values are approximations based on graphical data presented in the study.

The data indicates that at a concentration of  $1 \times 10^{-4}$  M, **nickel gluconate** was the most potent of the three salts in inducing the expression of all three inflammation markers, suggesting a higher potential for keratinocyte activation at this specific concentration.[1][2]

### **Experimental Protocol: In Vitro Keratinocyte Stimulation**

The following protocol is a summary of the methodology used in the comparative study of nickel salts on keratinocytes[1][2]:

- Cell Culture: Normal human keratinocytes were cultured in MCDB153 medium without hydrocortisone.
- Incubation: Cultured keratinocytes were incubated for 24 hours with **nickel gluconate**, nickel sulfate, or nickel chloride at concentrations of 5x10<sup>-5</sup> M, 1x10<sup>-4</sup> M, 5x10<sup>-4</sup> M, and 1x10<sup>-3</sup> M. A control group with no nickel salt was also maintained.
- Marker Detection: The production of ICAM-1, TNF-α, and VLA-3 was detected using immunocytochemistry and quantified by flow cytometry.



• Flow Cytometry Analysis: The Mean Fluorescence Intensity (MFI) was measured to quantify the expression of the inflammation markers.

### **Signaling Pathway for Nickel-Induced Inflammation**

The following diagram illustrates a plausible signaling pathway for nickel-induced inflammation in epithelial cells, based on findings from related studies. Nickel ions can activate several intracellular signaling cascades, leading to the transcription of pro-inflammatory genes.



Click to download full resolution via product page

Nickel-induced inflammatory signaling pathway.

## Oral Medicine Application: Treatment of Pediatric Ranula and Intraoral Mucocele

A homeopathic preparation containing **Nickel Gluconate** (in combination with Mercurius Heel and potentised swine organ preparations) has been studied as a primary treatment for pediatric ranula and intraoral mucocele. This section compares the reported efficacy of this homeopathic treatment with conventional therapeutic alternatives.

## Comparative Efficacy of Treatments for Pediatric Ranula and Mucocele







The following table presents the success rates of different treatment modalities for pediatric ranula and mucocele as reported in various peer-reviewed studies.



| Treatment<br>Modality                                 | Condition                                           | Success Rate                                  | Recurrence<br>Rate                                             | Reference                                            |
|-------------------------------------------------------|-----------------------------------------------------|-----------------------------------------------|----------------------------------------------------------------|------------------------------------------------------|
| Nickel Gluconate<br>Homeopathic<br>Preparation        | Ranula                                              | 89% (8 out of 9)                              | Not reported in solved cases                                   | Garofalo et al.<br>(2007)                            |
| Labial Mucocele                                       | 67% (6 out of 9)                                    | Not reported in solved cases                  | Garofalo et al.<br>(2007)                                      |                                                      |
| Surgical<br>Marsupialization                          | Ranula                                              | 100% (in one<br>study)                        | 0% (in one study)                                              | Haberal et al.<br>(2004)[3]                          |
| Ranula                                                | 58.4%                                               | 41.6%                                         | Shehata &<br>Hassan (2008)[4]                                  |                                                      |
| Ranula                                                | Low                                                 | 60-90%<br>(unmodified)                        | Kaur et al. (2025)<br>[5]                                      |                                                      |
| Ranula                                                | High                                                | 10-12%<br>(modified)                          | Kaur et al. (2025)<br>[5]                                      | _                                                    |
| Surgical Excision<br>with Sublingual<br>Gland Removal | Ranula                                              | 90%                                           | 10%                                                            | Haberal et al.<br>(2004)[3]                          |
| Ranula                                                | 100%                                                | 0%                                            | Shehata &<br>Hassan (2008)[4]                                  |                                                      |
| Ranula                                                | 100%                                                | 1%                                            | Zhao et al.<br>(2004) as cited in<br>Kaur et al. (2025)<br>[5] | <del>-</del>                                         |
| OK-432<br>Sclerotherapy                               | Ranula                                              | 69.2% (9 out of<br>13) complete<br>regression | 11.1% (1 out of<br>9) in plunging<br>ranula                    | Fukumoto et al.<br>(2006)[6], Roh &<br>Kim (2008)[7] |
| Plunging Ranula                                       | 66.7% (6 out of<br>9) total/near-total<br>shrinkage | 11.1% (1 out of<br>9)                         | Roh & Kim<br>(2008)[7]                                         |                                                      |



It is important to note that the study on the **nickel gluconate** preparation is a preliminary one and involves a homeopathic formulation with multiple components, making direct comparisons with single-intervention conventional treatments challenging.

### **Experimental Protocols for Alternative Treatments**

Surgical Marsupialization: This procedure involves the surgical unroofing of the cyst, creating a pouch that allows for continuous drainage of its contents into the oral cavity. The edges of the remaining cyst wall are then sutured to the surrounding oral mucosa.[3][5]

Surgical Excision with Sublingual Gland Removal: This is a more invasive procedure that involves the complete removal of the ranula or mucocele along with the associated sublingual salivary gland to prevent recurrence.[3][5]

OK-432 Sclerotherapy: This is a non-surgical option where a sclerosing agent, OK-432 (a lyophilized preparation of a low-virulence strain of Streptococcus pyogenes), is injected into the cyst. This induces an inflammatory reaction, leading to the adhesion of the cyst walls and subsequent shrinkage.[6][7][8]

#### **Logical Flow of Treatment Decision-Making**

The following diagram illustrates a typical decision-making workflow for the treatment of pediatric ranula, considering the different therapeutic options.





Click to download full resolution via product page

Pediatric ranula treatment decision workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. medicaljournalssweden.se [medicaljournalssweden.se]
- 2. Comparative study of the in vitro inflammatory activity of three nickel salts on keratinocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Surgical management of pediatric ranula PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sublingual Ranula in Pediatric Patients: Report of Two Cases and Review of Its Management PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of ranula in pediatric patients with intralesional injection of OK-432 [pubmed.ncbi.nlm.nih.gov]
- 7. Primary treatment of pediatric plunging ranula with nonsurgical sclerotherapy using OK-432 (Picibanil) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Management of Paediatric Oral Ranula: A Systematic Review PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Nickel Gluconate Applications in Dermatology and Oral Medicine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3280631#peer-reviewed-studies-validating-nickel-gluconate-applications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com